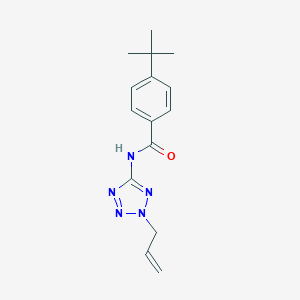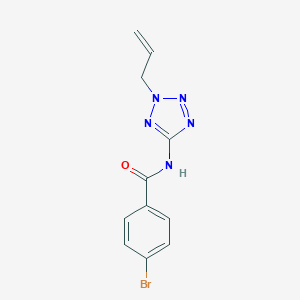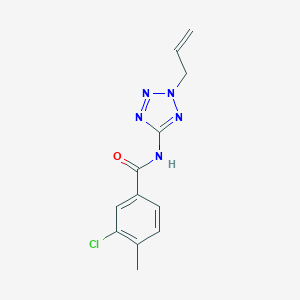
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 belongs to a class of drugs known as hydrogen sulfide (H2S) releasing nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used for the treatment of pain and inflammation, but their use is limited due to their adverse effects on the gastrointestinal tract, cardiovascular system, and kidneys. ATB-346 is designed to overcome these limitations by selectively releasing H2S, which has been shown to have anti-inflammatory, cytoprotective, and vasodilatory effects.
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide selectively releases H2S in inflamed tissues, which activates various cytoprotective pathways, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of ion channels. H2S also activates the mitochondrial ATP-sensitive potassium channels, leading to vasodilation and improved tissue perfusion. The combination of these effects results in a reduction in inflammation, pain, and tissue damage.
Biochemical and physiological effects:
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects on the gastrointestinal tract, cardiovascular system, or kidneys. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide has been shown to have a longer half-life than traditional NSAIDs, which may lead to a reduced dosing frequency and improved patient compliance. N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide has also been shown to have a synergistic effect when combined with other drugs, such as opioids, which may lead to improved pain relief.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide in lab experiments include its selective release of H2S, which allows for the investigation of the specific effects of H2S on biological systems, as well as its favorable safety profile and longer half-life. However, the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide in lab experiments include the need for specialized equipment and expertise to handle H2S, as well as the potential for off-target effects of the H2S donor.
Direcciones Futuras
There are several potential future directions for the development of N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide and other H2S-releasing drugs. One direction is the investigation of the specific molecular targets of H2S in different biological systems, which may lead to the development of more targeted therapies. Another direction is the optimization of the H2S donor moiety, which may lead to improved pharmacokinetics and pharmacodynamics. Finally, the combination of N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide with other drugs, such as immunomodulators or anticancer agents, may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-allyl-2H-tetrazol-5-ylamine in the presence of a base, followed by the addition of a thiol-containing H2S donor. The final product is purified by column chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide has been extensively studied in preclinical models of inflammation, pain, and cancer. In a rat model of osteoarthritis, N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide was shown to reduce joint inflammation and cartilage damage, as well as improve joint function. In a mouse model of inflammatory bowel disease, N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide was found to reduce intestinal inflammation and improve gut barrier function. In a rat model of neuropathic pain, N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide was shown to reduce pain hypersensitivity and improve motor function. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide has been investigated for its anticancer properties, as H2S has been shown to induce apoptosis and inhibit angiogenesis.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide |
|---|---|
Fórmula molecular |
C15H19N5O |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O/c1-5-10-20-18-14(17-19-20)16-13(21)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,18,21) |
Clave InChI |
PPHUDBYLXZDLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)





